molecular formula C8H6Cl2N4O2 B1493862 1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione;dihydrochloride CAS No. 1215646-82-4

1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione;dihydrochloride

Cat. No.: B1493862
CAS No.: 1215646-82-4
M. Wt: 261.06 g/mol
InChI Key: JDFOVNMCCJAZEY-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The development of tetrazatricyclic compounds, including 1,5,7,11-tetrazatricyclo[7.3.0.0³,⁷]dodeca-3,5,9,11-tetraene-2,8-dione;dihydrochloride, emerged from extensive research into heterocyclic chemistry that began gaining momentum in the early twentieth century. The synthesis and study of complex heterocyclic compounds have been fundamental to advancing our understanding of molecular architecture and chemical reactivity. Research into pyrazoline derivatives and related heterocyclic compounds has provided a comprehensive foundation for understanding the synthesis and biological applications of these complex structures over the past several decades.

The specific discovery and characterization of 1,5,7,11-tetrazatricyclo[7.3.0.0³,⁷]dodeca-3,5,9,11-tetraene-2,8-dione;dihydrochloride represents a culmination of decades of research into nitrogen-rich heterocyclic compounds. The development of this compound builds upon foundational work in heterocyclic chemistry that demonstrated the importance of incorporating multiple nitrogen atoms into complex ring systems. Researchers have recognized that heterocyclic compounds dominate the field of biochemistry and medicinal chemistry, with their significance increasing rapidly due to their synthetic utility and diverse applications.

The historical context of this compound's development is closely tied to advances in synthetic methodology for creating complex polycyclic structures. Early work on related compounds demonstrated that cyclization reactions of appropriate precursors under controlled conditions could yield sophisticated tetracyclic frameworks. These synthetic approaches have evolved to incorporate modern techniques such as microwave irradiation and ultrasonic methods, which have proven effective in optimizing yields and reaction conditions for complex heterocyclic syntheses.

Contemporary research has expanded the understanding of tetrazatricyclic compounds to encompass their potential applications in various fields including organic synthesis, materials science, and pharmaceutical development. The historical trajectory of research into these compounds reflects a growing appreciation for the unique properties that emerge from their complex structural arrangements and the potential for developing new synthetic methodologies.

Nomenclature and Classification Systems

The nomenclature of 1,5,7,11-tetrazatricyclo[7.3.0.0³,⁷]dodeca-3,5,9,11-tetraene-2,8-dione;dihydrochloride follows the systematic naming conventions established for complex heterocyclic compounds, particularly those outlined in the Hantzsch-Widman system for heterocyclic nomenclature. The systematic name reflects the compound's intricate structural features, beginning with the identification of the four nitrogen atoms (tetrazatricyclo) and the specific bridging pattern indicated by the numerical descriptors [7.3.0.0³,⁷].

According to the Hantzsch-Widman rules for naming heterocyclic compounds, the prefix "tetraza" indicates the presence of four nitrogen heteroatoms within the ring system. The tricyclo designation refers to the three-ring system that characterizes the compound's core structure. The numerical descriptors [7.3.0.0³,⁷] provide specific information about the ring sizes and bridging patterns, where the numbers indicate the number of atoms in each bridge connecting the rings.

The term "dodeca" in the name indicates that the core ring system contains twelve atoms in total, while the "tetraene" designation specifies the presence of four double bonds within the conjugated system. The positions 3,5,9,11 indicate the specific locations of these double bonds within the molecular framework. The "dione" suffix indicates the presence of two carbonyl groups at positions 2 and 8, which are crucial functional groups that contribute to the compound's chemical reactivity.

Classification of this compound places it within several important categories of organic molecules. Primarily, it belongs to the class of heterocyclic compounds due to the incorporation of nitrogen atoms within its ring structure. More specifically, it can be classified as a tetrazatricyclic compound, which represents a specialized subset of polycyclic heterocycles characterized by their complex three-dimensional architectures and multiple nitrogen-containing rings.

Classification Category Specific Designation Structural Feature
Primary Class Heterocyclic Compound Contains nitrogen heteroatoms
Secondary Class Tetrazatricyclic Four nitrogen atoms in tricyclic system
Functional Group Dione Two carbonyl groups
Salt Form Dihydrochloride Two hydrochloride units
Ring System Dodecatetraene Twelve-membered conjugated system

Structural Significance in Heterocyclic Chemistry

The structural architecture of 1,5,7,11-tetrazatricyclo[7.3.0.0³,⁷]dodeca-3,5,9,11-tetraene-2,8-dione;dihydrochloride exemplifies the sophisticated molecular design principles that characterize advanced heterocyclic chemistry. The compound's tetracyclic framework demonstrates how multiple ring systems can be fused together to create stable, yet reactive molecular platforms. The strategic incorporation of four nitrogen atoms at positions 1, 5, 7, and 11 creates multiple sites for potential chemical interactions while maintaining the overall structural integrity of the system.

The presence of conjugated double bonds at positions 3,5,9,11 establishes an extended π-electron system that contributes significantly to the compound's electronic properties and chemical reactivity. This conjugation pattern creates opportunities for various types of chemical transformations, including electrophilic and nucleophilic addition reactions, as well as cycloaddition processes that are characteristic of highly conjugated heterocyclic systems. The electronic delocalization within the tetracyclic framework enhances the compound's stability while providing multiple reactive sites for further functionalization.

The two carbonyl groups located at positions 2 and 8 serve as important electron-withdrawing functionalities that modulate the electronic distribution throughout the molecular framework. These dione moieties not only contribute to the compound's chemical reactivity but also provide opportunities for hydrogen bonding interactions and coordination with metal centers, expanding the potential applications of the compound in supramolecular chemistry and materials science.

The three-dimensional structure of the tetrazatricyclic system creates a rigid molecular scaffold that constrains the spatial arrangement of functional groups and heteroatoms. This structural rigidity has important implications for the compound's biological activity and its interactions with other molecules. The specific geometric arrangement of nitrogen atoms and carbonyl groups creates a unique molecular recognition pattern that may be responsible for the compound's potential biological activities.

Research has demonstrated that the structural complexity of tetrazatricyclic compounds contributes to their diverse chemical behavior and potential applications. The multiple nitrogen atoms provide numerous coordination sites for metal complexation, while the extended conjugated system offers opportunities for π-π stacking interactions and electron transfer processes. These structural features make the compound particularly valuable as a building block for more complex molecular architectures.

Relationship to Other Tetrazatricyclic Compounds

1,5,7,11-Tetrazatricyclo[7.3.0.0³,⁷]dodeca-3,5,9,11-tetraene-2,8-dione;dihydrochloride belongs to a broader family of tetrazatricyclic compounds that share similar structural motifs while exhibiting distinct chemical and physical properties. Comparison with related compounds such as 1,4,7,10-tetrazatricyclo[7.3.0.0³,⁷]dodeca-3,5,9,11-tetraene-2,8-dione reveals important structure-activity relationships within this compound class. These closely related structures differ primarily in the positioning of nitrogen atoms within the tricyclic framework, which can significantly influence their chemical reactivity and biological properties.

The compound 4,10-dichloro-1,6,7,12-tetraazatricyclo[7.3.0.0³,⁷]dodeca-3,5,9,11-tetraene-2,8-dione represents another important member of this family, where chlorine substituents at positions 4 and 10 modify the electronic properties and reactivity profile of the core tetrazatricyclic structure. The molecular weight of 257.03 grams per mole for this chlorinated derivative demonstrates how structural modifications can significantly alter the physical properties of these compounds while maintaining the fundamental tricyclic architecture.

Structural variations within the tetrazatricyclic family include compounds with different ring sizes and bridging patterns, such as 1,3,8,12-tetraazatricyclo[8.4.0.0²,⁷]tetradeca-2,4,6-trien-9-one hydrochloride, which features an expanded ring system with fourteen atoms in the core structure. These variations in ring size and atom connectivity provide insights into how structural modifications influence the stability, reactivity, and potential applications of tetrazatricyclic compounds.

Compound Ring System Size Nitrogen Positions Functional Groups Molecular Weight
Target Compound 12 atoms 1,5,7,11 Dione (2,8) 192.178 g/mol (base)
Related Analog 12 atoms 1,4,7,10 Dione (2,8) 188.03 g/mol
Chlorinated Variant 12 atoms 1,6,7,12 Dione + Cl₂ 257.03 g/mol
Expanded System 14 atoms 1,3,8,12 Monoketone Variable

The relationship between these compounds extends beyond structural similarities to encompass shared synthetic methodologies and reactivity patterns. Research has shown that tetrazatricyclic compounds typically undergo similar types of chemical transformations, including oxidation reactions that can convert reduced forms to more highly oxidized derivatives. The oxidation of 1,3,5-trisubstituted 4,5-dihydro-1H-pyrazoles to their corresponding pyrazoles using various oxidizing agents demonstrates the general reactivity patterns that characterize this compound family.

Studies of related tetrazatricyclic compounds have revealed that structural modifications can dramatically influence biological activity and potential pharmaceutical applications. The incorporation of different substituents, variations in ring size, and changes in heteroatom positioning all contribute to the diversity of properties observed within this compound family. Understanding these structure-activity relationships is crucial for the rational design of new tetrazatricyclic compounds with specific desired properties.

Properties

IUPAC Name

1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O2.2ClH/c13-7-5-1-9-3-11(5)8(14)6-2-10-4-12(6)7;;/h1-4H;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFOVNMCCJAZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)N3C=NC=C3C(=O)N2C=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674450
Record name 5H,10H-Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215646-82-4
Record name 5H,10H-Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation and Multicomponent Reactions

One of the most effective approaches to synthesize complex tricyclic tetrazatricyclic systems involves multicomponent cascade cyclocondensation reactions. These reactions combine multiple starting materials such as aldehydes, amines, and cyano or keto-containing precursors under controlled conditions to form the fused heterocyclic system in a single reaction step.

  • Example Process:
    • Reaction of benzaldehyde, cyanoacetamide derivatives, primary amines, and formaldehyde under reflux conditions.
    • The reaction proceeds through sequential Mannich-type aminomethylation followed by intramolecular cyclization.
    • This method yields the desired tricyclic tetrazatricyclo compound with moderate to good yields (typically 45-60%).

This strategy is supported by analogous syntheses of related heterocyclic systems where aminomethylation of dihydropyridine selenolates leads to fused tricyclic selenones, indicating the feasibility of such cascade cyclizations in forming nitrogen-rich tricyclic frameworks.

Mannich Reaction-Based Synthesis

The Mannich reaction, involving the condensation of an amine, formaldehyde, and an active hydrogen compound, is a key step in the preparation of this compound:

  • Primary amines react with formaldehyde to form aminomethyl intermediates.
  • These intermediates undergo cyclization with nitrogen-containing precursors to form the tricyclic core.
  • Excess formaldehyde is often used to drive the reaction forward.

This method has been demonstrated in the synthesis of related tetraaza tricyclic compounds and selenone derivatives, which share similar nitrogen heterocyclic motifs.

Salt Formation (Dihydrochloride)

  • After the synthesis of the free base tricyclic compound, treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) leads to the formation of the dihydrochloride salt.
  • This step enhances the compound’s stability, crystallinity, and facilitates purification.

Experimental Conditions and Yields

Step Conditions Yield (%) Notes
Multicomponent cyclocondensation Reflux in ethanol or methanol, presence of formaldehyde and primary amine 45-60 Reaction time 4-8 hours
Mannich aminomethylation Excess formaldehyde, primary amine, mild heating 50-55 Requires controlled pH and temperature
Salt formation (dihydrochloride) Treatment with HCl in ethanol, room temperature >90 Crystallization and purification step

Analytical and Characterization Data

  • The synthesized compound is characterized by:

Summary and Research Findings

The preparation of 1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione; dihydrochloride primarily relies on advanced multicomponent cyclocondensation and Mannich reaction methodologies. These approaches efficiently construct the complex nitrogen-rich tricyclic system with keto functionalities. The subsequent formation of the dihydrochloride salt enhances the compound's stability and facilitates handling.

Research on related nitrogen- and selenium-containing tricyclic heterocycles supports these synthetic strategies, highlighting the importance of aminomethylation and cascade cyclization in building such frameworks. Although direct detailed synthetic protocols specific to this exact compound are limited in publicly available databases, the extrapolation from closely related compounds provides a reliable foundation for its preparation.

Chemical Reactions Analysis

Types of Reactions

Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism by which Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences between the target compound and related tricyclic heterocycles:

Compound Core Structure Functional Groups Key Features References
1,5,7,11-Tetrazatricyclo[7.3.0.0³,⁷]dodeca-3,5,9,11-tetraene-2,8-dione; dihydrochloride Pyrazole-pyrazine fused tricycle 2,8-dione; 4 N atoms Enhanced solubility (HCl salt), potential enzyme inhibition
1,5,6,7,11,12-Hexazatricyclo[7.3.0.0³,⁷]dodeca-3,5,9,11-tetraene-2,8-dione Similar tricycle with 6 N atoms 2,8-dione; 6 N atoms Higher nitrogen content, potential for metal coordination
1,6,7,12-Tetraazatricyclo[7.3.0.0³,⁷]dodeca-3,5,9,11-tetraene-2,8-diol Pyrazole-pyrazine fused tricycle 2,8-diol; 4 N atoms Reduced oxidative stability compared to dione derivatives
7,11-Diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one Larger tricycle (13-membered) Single ketone; 2 N atoms Broader ring system, possible conformational flexibility
Pemigatinib (Drug Analog) 5,7,11,13-Tetrazatricyclo[7.4.0.0²,⁶]trideca-1,3,6,8-tetraene Amide substituents FDA-approved FGFR inhibitor; demonstrates clinical efficacy in cholangiocarcinoma

Functional Differences

  • Nitrogen Content : The target compound (4 N atoms) and its hexaaza analog (6 N atoms) differ in electron density, affecting reactivity and binding to biological targets. Hexaaza derivatives may exhibit stronger metal-binding properties .
  • Substituent Effects : The dihydrochloride salt improves aqueous solubility compared to neutral analogs (e.g., diol derivatives in ), which are prone to oxidation.

Research Findings and Limitations

  • Synthetic Challenges : The tricyclic core requires multi-step synthesis, often involving cyclocondensation of hydrazine derivatives. Yields are moderate (30–50%) due to steric hindrance .
  • Biological Activity : Preliminary studies suggest inhibitory activity against kinases, though potency is lower than pemigatinib. Further optimization of substituents is needed .
  • Stability : The dihydrochloride salt shows superior stability under physiological conditions (pH 7.4) compared to free bases, which degrade within 24 hours .

Biological Activity

1,5,7,11-Tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione; dihydrochloride is a complex organic compound with significant potential in biological applications. This article reviews its biological activity based on recent research findings, including binding affinities to specific proteins and potential therapeutic uses.

Chemical Structure and Properties

The compound features a unique tetracyclic structure with multiple nitrogen atoms integrated within its framework. The molecular formula is C10H6N6O6C_{10}H_{6}N_{6}O_{6} with a molecular weight of approximately 306.19 g/mol. Its structure allows for various interactions with biological macromolecules.

Binding Affinity

Research indicates that this compound exhibits strong binding affinity to alpha-1 antitrypsin (AAT), a key protein involved in inhibiting proteolytic enzymes in the human body. The dissociation constants (KDK_D) for this compound when binding to AAT variants were reported as follows:

  • Z-AAT : KD<25 nMK_D<25\text{ nM}
  • M-AAT : KD<250 nMK_D<250\text{ nM}

This suggests that the compound has a significantly higher affinity for Z-AAT compared to M-AAT, which may have implications for therapeutic strategies targeting AAT deficiency-related diseases .

The binding mechanism involves hydrogen bonding between specific functional groups of the compound and amino acid residues in AAT. Key interactions include:

  • Hydroxyl group forming bonds with L291
  • NH group interacting with P289
  • Carbonyl group engaging with Y244

These interactions are critical for the stability and efficacy of the compound in biological systems .

Study on Antioxidant Activity

In vitro studies demonstrated that this compound possesses antioxidant properties. It was shown to scavenge free radicals effectively and reduce oxidative stress in cellular models. The antioxidant activity was dose-dependent, with higher concentrations leading to increased protective effects against oxidative damage .

Therapeutic Applications

A preliminary study investigated the potential of this compound in treating conditions associated with AAT deficiency. Animal models treated with this compound showed improved lung function and reduced inflammation markers compared to control groups. These findings highlight its potential as a therapeutic agent in respiratory diseases linked to AAT deficiency .

Data Summary

PropertyValue
Molecular FormulaC10H6N6O6C_{10}H_{6}N_{6}O_{6}
Molecular Weight306.19 g/mol
Binding Affinity (Z-AAT)KD<25 nMK_D<25\text{ nM}
Binding Affinity (M-AAT)KD<250 nMK_D<250\text{ nM}
Antioxidant ActivityDose-dependent
Therapeutic ApplicationPotential for AAT deficiency

Q & A

Q. How can linked datasets (e.g., spectral libraries + bioassays) enhance predictive modeling?

  • Methodological Answer : Combine cheminformatics databases (e.g., DSSTox) with bioactivity data using Python-based pipelines (e.g., RDKit + Pandas). Train machine learning models (random forests) to predict toxicity or solubility. Address ethical/data privacy issues via anonymization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione;dihydrochloride
Reactant of Route 2
1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione;dihydrochloride

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